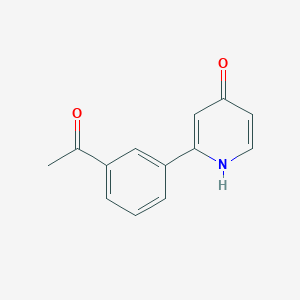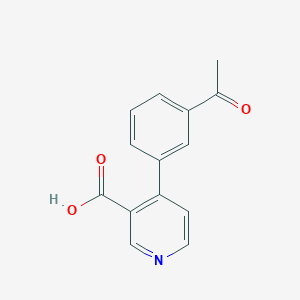
3-(3-Acetylphenyl)-6-aminopicolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Acetylphenyl)-6-aminopicolinic acid (3-APA) is an organic compound that is widely used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 205.25 g/mol, and it is soluble in water and ethanol. 3-APA is an important intermediate in the synthesis of a variety of drugs, including antibiotics, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of amino acids, peptides, and other organic compounds. 3-APA has a purity of 95%, and it is widely used in laboratory experiments and research studies.
Mecanismo De Acción
The mechanism of action of 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% is not well understood. It is believed to be involved in the synthesis of a variety of compounds, including amino acids, peptides, and other organic compounds. It is also believed to be involved in the synthesis of a variety of other compounds, including dyes, catalysts, and antioxidants. Additionally, 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% is believed to be involved in the synthesis of a variety of other compounds, including polymers, surfactants, and optical brighteners.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% are not well understood. It is believed to be involved in the synthesis of a variety of compounds, including amino acids, peptides, and other organic compounds. Additionally, 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% is believed to be involved in the synthesis of a variety of other compounds, including dyes, catalysts, and antioxidants. It is also believed to be involved in the synthesis of a variety of other compounds, including polymers, surfactants, and optical brighteners.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% in laboratory experiments include its high purity (95%), its availability in a variety of forms (powder, solution, etc.), and its low cost. Additionally, 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% is relatively stable and easy to store. The main limitation of using 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% in laboratory experiments is that it is not well understood, so its effects are not fully understood. Additionally, 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% is not approved for human use, so it should not be used in experiments involving humans.
Direcciones Futuras
The future directions for research on 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of a variety of compounds. Additionally, further research is needed to determine the safety and efficacy of 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% in laboratory experiments and research studies. Additionally, further research is needed to determine the potential toxicity of 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% and to identify potential therapeutic uses. Additionally, further research is needed to identify potential industrial and commercial applications of 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95%.
Métodos De Síntesis
3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% can be synthesized by a variety of methods, including chemical synthesis and enzymatic synthesis. The most common method of synthesis is the reaction of 3-acetylphenol with 3-aminopyridine in the presence of an acid catalyst. This reaction yields 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% in high yields. Other methods of synthesis include the reaction of 3-acetylphenol with 3-aminopyridine in the presence of a base catalyst, the reaction of 3-acetylphenol with 3-aminopyridine in the presence of a Lewis acid, and the reaction of 3-acetylphenol with 3-aminopyridine in the presence of a metal salt.
Aplicaciones Científicas De Investigación
3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% has a variety of scientific research applications. It is used in the synthesis of a variety of drugs, including antibiotics, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of amino acids, peptides, and other organic compounds. 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% is also used in the synthesis of a variety of other compounds, including dyes, catalysts, and antioxidants. Additionally, 3-(3-Acetylphenyl)-6-aminopicolinic acid, 95% is used in the synthesis of a variety of other compounds, including polymers, surfactants, and optical brighteners.
Propiedades
IUPAC Name |
3-(3-acetylphenyl)-6-aminopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)9-3-2-4-10(7-9)11-5-6-12(15)16-13(11)14(18)19/h2-7H,1H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAGCQDPDUTIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














